molecular formula C18H23N3O B14286600 Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- CAS No. 125103-55-1

Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)-

Cat. No.: B14286600
CAS No.: 125103-55-1
M. Wt: 297.4 g/mol
InChI Key: QMXMCOOQRLKKOW-UHFFFAOYSA-N
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Description

Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- is a complex organic compound that features a piperidine ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- typically involves the reaction of piperidine with a pyrazole derivative. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often require a catalyst and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl)- is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

125103-55-1

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-piperidin-1-ylethanone

InChI

InChI=1S/C18H23N3O/c1-14-17(13-18(22)20-11-7-4-8-12-20)15(2)21(19-14)16-9-5-3-6-10-16/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3

InChI Key

QMXMCOOQRLKKOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3CCCCC3

Origin of Product

United States

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